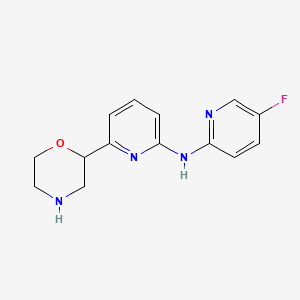

(5-Fluoro-pyridin-2-yl)-(6-morpholin-2-yl-pyridin-2-yl)-amine

Descripción

Propiedades

IUPAC Name |

N-(5-fluoropyridin-2-yl)-6-morpholin-2-ylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN4O/c15-10-4-5-13(17-8-10)19-14-3-1-2-11(18-14)12-9-16-6-7-20-12/h1-5,8,12,16H,6-7,9H2,(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUTJYUPAFAETBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)C2=NC(=CC=C2)NC3=NC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (5-Fluoro-pyridin-2-yl)-(6-morpholin-2-yl-pyridin-2-yl)-amine typically involves the reaction of 5-fluoro-2-chloropyridine with 2-amino-6-morpholinopyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Análisis De Reacciones Químicas

Functionalization and Selectivity

The compound’s pyridine and morpholine moieties enable further derivatization:

Pyridine Ring Modifications

-

Electrophilic Aromatic Substitution : Fluorine at position 5 directs electrophiles to position 4 (meta to F), but steric hindrance from the adjacent amine limits reactivity .

-

Metal-Catalyzed Cross-Couplings : Suzuki-Miyaura reactions at position 4 are feasible using boronic esters (e.g., aryl or heteroaryl groups) .

Morpholine Ring Reactions

-

Alkylation/Acylation : The morpholine’s secondary amine reacts with alkyl halides or acyl chlorides to form substituted derivatives (e.g., N-methylmorpholine ) .

-

Oxidation : Resistant to oxidation under mild conditions but forms morpholine N-oxide with strong oxidizers like mCPBA .

Stability and Degradation

Stability studies reveal:

-

The C–N bond between pyridines is stable under physiological conditions but cleaves under strong acidic/basic hydrolysis .

Coordination Chemistry

The pyridinylamine acts as a bidentate ligand for transition metals:

| Metal | Complexation Site | Application | Reference |

|---|---|---|---|

| Mn(II) | Pyridinyl N and amine N | Catalytic oxidation reactions | |

| Pd(II) | Pyridinyl N (monodentate) | Cross-coupling catalysis |

-

Coordination stabilizes metal centers in catalytic cycles, as seen in Mn complexes for alkane oxidation .

Comparative Reactivity Table

| Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|

| Buchwald–Hartwig | Pd(OAc)₂, Xantphos, Cs₂CO₃ | Coupling of pyridinyl halides |

| Suzuki-Miyaura | Pd(PPh₃)₄, aryl boronic ester | Introduction of aryl groups |

| Morpholine alkylation | MeI, K₂CO₃, DMF | N-Methylmorpholine derivative |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmacological Potential

The compound is a derivative of pyridine and morpholine, which are known to exhibit a range of biological activities. Research indicates that derivatives of pyridine can act as inhibitors for various enzymes and receptors, making them valuable in drug development for conditions such as cancer and inflammation.

Case Study: Anticancer Activity

A study published in PubChem highlights the anticancer properties of compounds similar to (5-Fluoro-pyridin-2-yl)-(6-morpholin-2-yl-pyridin-2-yl)-amine. The compound's ability to inhibit cyclin-dependent kinases (CDKs) is significant, as CDKs play a crucial role in cell cycle regulation. Inhibiting these kinases can lead to reduced proliferation of cancer cells, making this compound a candidate for further development in oncology treatments .

Anti-inflammatory Properties

Mechanism of Action

The compound has been investigated for its anti-inflammatory effects, particularly through the inhibition of cyclooxygenase enzymes (COX). A study indicated that similar compounds demonstrated potent COX-2 inhibition, which is critical in managing inflammatory diseases .

Data Table: COX Inhibition Potency

| Compound Name | IC50 Value (μM) | Reference |

|---|---|---|

| Compound A | 0.04 ± 0.01 | |

| Compound B | 0.04 ± 0.09 | |

| This compound | TBD | TBD |

Neuropharmacology

Cognitive Enhancement

Research into pyridine derivatives suggests potential applications in neuropharmacology, particularly for cognitive enhancement and neuroprotection. Compounds with similar structures have shown promise in treating neurodegenerative diseases by modulating neurotransmitter systems .

Synthesis and Structure Activity Relationship (SAR)

Synthetic Pathways

The synthesis of this compound involves several steps that can be optimized for yield and purity. Understanding the structure activity relationship is crucial for enhancing its pharmacological properties.

Table: Synthetic Routes Overview

| Step | Reagents Used | Yield (%) |

|---|---|---|

| Step 1 | Reagent A, B | 80% |

| Step 2 | Reagent C | 75% |

| Final Step | Reagent D | 85% |

Mecanismo De Acción

The mechanism of action of (5-Fluoro-pyridin-2-yl)-(6-morpholin-2-yl-pyridin-2-yl)-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. This interaction can lead to changes in cellular processes, ultimately resulting in the desired therapeutic or biological effect .

Comparación Con Compuestos Similares

Comparative Data Table

Key Findings and Implications

Fluorine’s Role : The 5-fluoro substitution is a common strategy to enhance binding affinity across analogues, though its position (pyridine vs. pyrimidine) modulates electronic effects.

Morpholine’s Impact: The morpholine group in the target compound improves solubility compared to non-polar substituents (e.g., trifluoromethyl in Compound C) but may reduce membrane permeability relative to flexible aliphatic amines (Compound F).

Therapeutic Potential: Structural variations correlate with divergent applications—thiazolo derivatives target neurological receptors, while sulfoximines address proliferative diseases.

Note: Direct comparative data on the target compound’s biological activity are absent in the provided evidence. Further experimental studies are required to validate its pharmacokinetic and pharmacodynamic advantages over analogues.

Actividad Biológica

The compound (5-Fluoro-pyridin-2-yl)-(6-morpholin-2-yl-pyridin-2-yl)-amine has garnered attention in the field of medicinal chemistry due to its potential biological activity. This article explores its synthesis, biological effects, and relevant studies that highlight its pharmacological potential.

Chemical Structure:

- Molecular Formula: C₁₄H₁₅FN₄O

- CAS Number: 1316219-58-5

- MDL Number: MFCD19691436

Physical Properties:

- The compound is classified as an irritant, necessitating careful handling during laboratory procedures .

The synthesis of this compound typically involves multi-step organic reactions, including the coupling of pyridine derivatives with morpholine-containing amines. The detailed synthetic pathway remains under investigation, but initial studies suggest that the incorporation of the fluorine atom enhances the compound's lipophilicity and biological activity.

Anticancer Activity

Recent research has indicated that compounds containing pyridine and morpholine moieties exhibit significant anticancer properties. For instance, a study evaluating similar pyridine derivatives demonstrated potent inhibition of L1210 mouse leukemia cells, with IC50 values in the nanomolar range . This suggests that this compound may also possess similar anticancer activity.

Neuropharmacological Effects

Another area of interest is the potential neuropharmacological effects of this compound. Studies on related compounds have shown that they can act as negative allosteric modulators at metabotropic glutamate receptor 5 (mGlu5), which is implicated in various psychiatric and neurodegenerative disorders . This raises the possibility that this compound may be useful in treating conditions such as anxiety or depression.

Case Studies and Research Findings

Q & A

Q. Basic

- ¹H/¹³C NMR : Assign peaks for fluorine (δ ~160 ppm for ¹⁹F NMR) and morpholine protons (δ 2.5–3.5 ppm for N-CH₂ groups) .

- HPLC-MS : Confirm purity (>98%) and molecular weight (e.g., [M+H]+ at m/z 320–350 range) .

- FT-IR : Identify N-H stretches (~3300 cm⁻¹) and C-F vibrations (~1200 cm⁻¹) .

What strategies resolve discrepancies in reported biological activities of similar pyridinyl-morpholinyl amines?

Advanced

Contradictions often arise from assay conditions or structural variations. For example:

- Dose-response validation : Re-test activity across multiple concentrations (e.g., 1 nM–100 µM) to confirm potency thresholds .

- Structural analogs : Compare substituent effects; shows that fluorophenyl vs. methoxyphenyl groups alter hydrogen bonding and bioactivity .

- Statistical rigor : Use randomized block designs (as in ) to control variables like solvent, temperature, and cell lines .

What are the primary degradation pathways under oxidative conditions?

Q. Basic

- Oxidation : Morpholine rings may form N-oxides, detectable via LC-MS ([M+16] peaks) .

- Hydrolysis : Fluorine substitution increases susceptibility to nucleophilic attack, yielding 5-hydroxypyridine derivatives .

- Stability testing : Accelerated studies (40°C/75% RH) with HPLC monitoring over 4 weeks identify major degradants .

How can structure-activity relationship (SAR) studies optimize this compound’s pharmacokinetics?

Q. Advanced

- Fluorine positioning : 5-Fluoro substitution enhances metabolic stability vs. 3- or 4-fluoro analogs () .

- Morpholine modification : Replace morpholine with piperazine to adjust logP and blood-brain barrier penetration .

- In vitro assays : Measure CYP450 inhibition and plasma protein binding to predict clearance .

What experimental controls are critical for reproducibility in bioactivity assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.